Methyl 2-[6-methoxy-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Description
Properties
IUPAC Name |
methyl 2-[6-methoxy-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-29-19-12-13-20-21(14-19)32-24(26(20)15-22(27)30-2)25-23(28)16-8-10-18(11-9-16)31-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDVKMSARJGASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[6-methoxy-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is to start with a suitable benzothiazole derivative and introduce the methoxy and phenoxy groups through a series of reactions, including acylation and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using advanced techniques such as continuous flow chemistry and automated monitoring systems.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of more reduced species.
Substitution: : The replacement of one functional group with another, which can be useful for modifying the compound's properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various reagents can be used depending on the specific substitution reaction, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further used in subsequent reactions or applications.
Scientific Research Applications
Methyl 2-[6-methoxy-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound may be used in biological studies to investigate its interactions with various biomolecules and cellular processes.
Industry: : It can be used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which Methyl 2-[6-methoxy-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to receptors, enzymes, or other proteins, leading to a cascade of biological effects.
Comparison with Similar Compounds
Key Observations :
- Phenoxy vs.
- Sulfonyl vs. Phenoxy: The sulfonyl group in introduces polarity, improving aqueous solubility but possibly reducing bioavailability.
- Azo Derivatives : Compounds with azo linkages (e.g., ) exhibit distinct electronic properties suitable for dyes or analytical ligands but lack the ester functionality of the target compound.
Physicochemical Properties
- Solubility : Hydrobromide salts of benzothiazoles (e.g., ) enhance water solubility, whereas the target compound’s methyl acetate ester increases lipophilicity, favoring blood-brain barrier penetration.
- Thermal Stability : The decomposition point of related compounds (e.g., 159–161°C for compound 3y ) suggests moderate thermal stability, comparable to the target compound.
Biological Activity
Methyl 2-[6-methoxy-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a benzothiazole moiety and a phenoxybenzoyl group. Its molecular formula is with a molecular weight of approximately 350.42 g/mol. The presence of methoxy and phenoxy groups contributes to its lipophilicity and potential bioactivity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies indicated that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial species tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer activity in several cancer cell lines. A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it appears to activate intrinsic apoptotic pathways leading to cell death.
- Modulation of Immune Response : By downregulating pro-inflammatory cytokines, it may help modulate immune responses.
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against clinical isolates of resistant bacterial strains. The results indicated that it not only inhibited growth but also reduced biofilm formation, which is crucial for treating chronic infections.
Case Study 2: Cancer Cell Line Studies
In another study focused on its anticancer properties, this compound was tested against a panel of cancer cell lines including lung (A549), colon (HCT116), and breast (MCF7). The findings confirmed its selective toxicity towards cancer cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
